

Spectroscopic Profile of 4-Iodo-2,6-dimethylaniline: A Technical Guide

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Compound of Interest

Compound Name: **4-Iodo-2,6-dimethylaniline**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **4-Iodo-2,6-dimethylaniline** (CAS No: 4102-53-8), a key intermediate in pharmaceutical synthesis.^{[1][2]} Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. This information is intended to serve as a valuable reference for the characterization and quality control of **4-Iodo-2,6-dimethylaniline** in a research and development setting.

Molecular Structure and Properties

- IUPAC Name: **4-Iodo-2,6-dimethylaniline**
- Synonyms: 4-Iodo-2,6-xylidine, 2,6-dimethyl-4-iodoaniline^[1]
- Molecular Formula: C₈H₁₀IN^[2]
- Molecular Weight: 247.08 g/mol ^[2]
- Appearance: Gray to yellow to brown to black solid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Iodo-2,6-dimethylaniline**. These predictions are derived from the analysis of analogous compounds and the known effects of substituents on spectroscopic behavior.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~ 7.1 - 7.3	Singlet	2H	Aromatic H (H-3, H-5)
~ 3.6 (broad)	Singlet	2H	Amine H (-NH ₂)
~ 2.2	Singlet	6H	Methyl H (-CH ₃) at C-2, C-6

Note: The chemical shifts are estimations. The broadness of the amine proton signal is due to quadrupole broadening and potential hydrogen exchange.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm	Assignment
~ 145	C-1 (C-NH ₂)
~ 122	C-2, C-6 (C-CH ₃)
~ 138	C-3, C-5 (C-H)
~ 83	C-4 (C-I)
~ 18	-CH ₃

Note: The chemical shifts are estimations based on substituent effects on the benzene ring.

FT-IR (Fourier-Transform Infrared) Spectroscopy

Predicted FT-IR Data (Sample Preparation: KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3500	Medium	N-H stretch (asymmetric and symmetric)
3000 - 3100	Medium	Aromatic C-H stretch
2850 - 2960	Medium	Aliphatic C-H stretch (methyl groups)
~ 1620	Strong	N-H bend (scissoring)
~ 1580, ~1470	Medium	Aromatic C=C stretch
~ 850	Strong	C-H out-of-plane bend (para-substitution)
500 - 600	Medium	C-I stretch

Mass Spectrometry

Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization - EI)

m/z	Predicted Assignment
247	[M] ⁺ (Molecular ion)
232	[M - CH ₃] ⁺
120	[M - I] ⁺
105	[M - I - CH ₃] ⁺

Note: The fragmentation pattern is a prediction and may vary based on the experimental conditions.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for **4-Iodo-2,6-dimethylaniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

- Accurately weigh approximately 10-20 mg of **4-Iodo-2,6-dimethylaniline**.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
- Transfer the solution to a 5 mm NMR tube.

3.1.2. ^1H NMR Acquisition

- Insert the NMR tube into the spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment.
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Process the data by applying a Fourier transform, phasing, and baseline correction.
- Reference the spectrum to the TMS signal at 0 ppm.

3.1.3. ^{13}C NMR Acquisition

- Use the same sample prepared for ^1H NMR.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence.
- Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
- A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (KBr Pellet Method)

- Grind a small amount (1-2 mg) of **4-Iodo-2,6-dimethylaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet-pressing die.
- Apply pressure using a hydraulic press to form a transparent or translucent pellet.

3.2.2. Data Acquisition

- Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
- The final spectrum is reported in terms of transmittance or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation

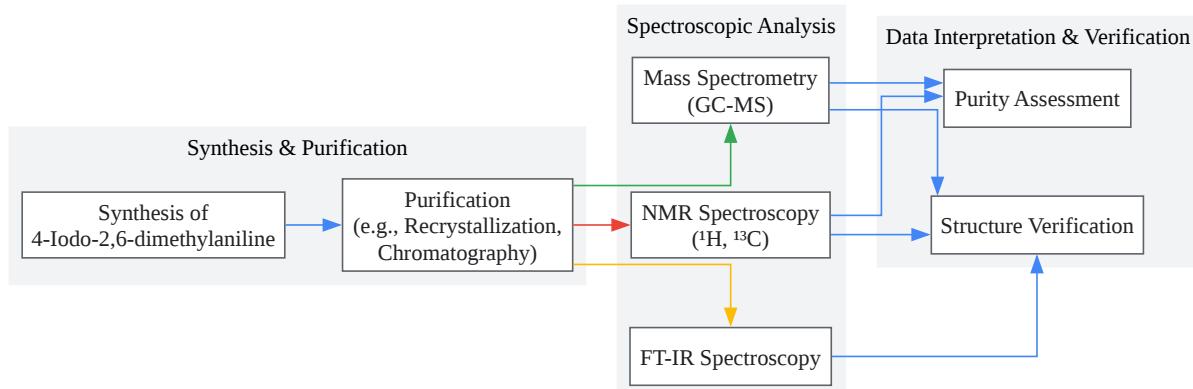
- Prepare a dilute solution of **4-Iodo-2,6-dimethylaniline** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Filter the solution if any particulate matter is present.
- Transfer the solution to a GC autosampler vial.

3.3.2. Data Acquisition

- Inject a small volume (e.g., 1 μ L) of the sample solution into the GC-MS system.
- The sample is vaporized in the injector and separated on a capillary column (e.g., a non-polar column like DB-5ms).
- Set an appropriate temperature program for the GC oven to ensure good separation of the analyte from any impurities.
- The separated components eluting from the column are introduced into the mass spectrometer.
- Acquire mass spectra using electron ionization (EI) over a suitable mass range (e.g., m/z 40-400).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like **4-Iodo-2,6-dimethylaniline**.



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Spectroscopic analysis workflow.

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References

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